2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl piperazine moiety, and a sulfonyl ethyl acetamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an etherification reaction, where 4-ethoxyphenol is reacted with an appropriate alkylating agent under basic conditions.
Synthesis of the Fluorophenyl Piperazine: The fluorophenyl piperazine moiety is synthesized by reacting 2-fluorophenylamine with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The ethoxyphenyl intermediate is then coupled with the fluorophenyl piperazine derivative using a sulfonylating agent to form the desired sulfonyl ethyl acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(2-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
- 2-(4-ethoxyphenyl)-N-(2-((4-(2-bromophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is unique due to the presence of the ethoxyphenyl and fluorophenyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4S/c1-2-30-19-9-7-18(8-10-19)17-22(27)24-11-16-31(28,29)26-14-12-25(13-15-26)21-6-4-3-5-20(21)23/h3-10H,2,11-17H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNWHSJTSXYXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.